2-(bromomethyl)-4-chlorothiophene
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Overview
Description
2-(bromomethyl)-4-chlorothiophene is a heterocyclic organic compound that features a thiophene ring substituted with a bromomethyl group at the 2-position and a chlorine atom at the 4-position. Thiophene derivatives are known for their aromatic properties and are widely used in various fields due to their unique chemical and physical properties.
Mechanism of Action
Target of Action
For instance, some brominated compounds are known to modulate the activity of Cereblon (CRBN), a protein targeted by a class of immunomodulatory drugs .
Mode of Action
Brominated compounds often participate in electrophilic addition reactions . In such reactions, the bromine atom in the compound can be polarized by an approaching pi bond, leading to the formation of new bonds .
Biochemical Pathways
For example, some brominated compounds are known to inhibit the production of tumor necrosis factor, interleukin 6, and immunoglobulin G .
Pharmacokinetics
It’s known that the pharmacokinetics of a drug can depend on various factors, including the drug’s chemical properties and patient-related factors such as renal function, genetic makeup, sex, and age .
Result of Action
For instance, some brominated compounds are known to cause deguanylation of guanine-based nucleosides .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. It’s worth noting that environmental factors can include aspects of the built environment, the social environment, the physico-chemical environment, and the lifestyle/food environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-4-chlorothiophene typically involves the bromination of 2-methylthiophene followed by chlorination. The bromination can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The chlorination step can be achieved using thionyl chloride or sulfuryl chloride under controlled conditions .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(bromomethyl)-4-chlorothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Substitution: Products include azidomethyl, thiocyanatomethyl, and methoxymethyl derivatives.
Oxidation: Products include thiophene sulfoxides and sulfones.
Reduction: The major product is 2-methyl-4-chlorothiophene.
Scientific Research Applications
2-(bromomethyl)-4-chlorothiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of organic semiconductors, dyes, and other materials.
Comparison with Similar Compounds
Similar Compounds
Thiophene, 2-(bromomethyl)-: Lacks the chlorine substitution at the 4-position.
Thiophene, 2-(chloromethyl)-4-bromo-: Has the bromine and chlorine atoms swapped in positions.
Thiophene, 2-(methyl)-4-chloro-: Lacks the bromine atom at the 2-position.
Uniqueness
2-(bromomethyl)-4-chlorothiophene is unique due to the presence of both bromomethyl and chlorine substituents, which confer distinct reactivity and properties. This combination allows for versatile chemical modifications and applications in various fields .
Properties
IUPAC Name |
2-(bromomethyl)-4-chlorothiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClS/c6-2-5-1-4(7)3-8-5/h1,3H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZULSQNPDJRDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Cl)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1400991-44-7 |
Source
|
Record name | 2-(bromomethyl)-4-chlorothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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